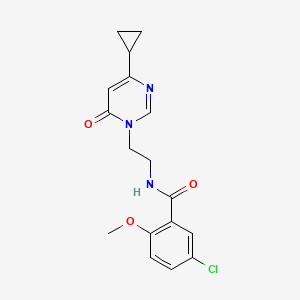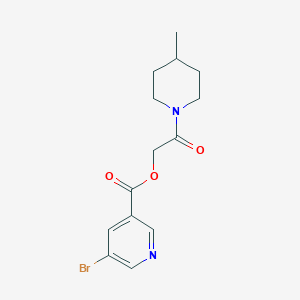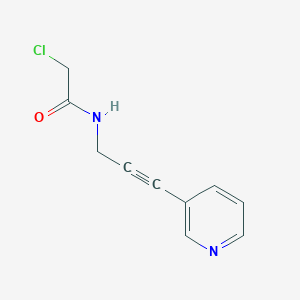
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide, also known as CHPDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a benzamide derivative with a cyclopropyl ring and two methoxy groups attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- The synthesis and characterization of benzamide compounds, including variants like N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide, have been widely explored in scientific research. For instance, studies have demonstrated the synthesis of similar compounds using various chemical reactions and have characterized them using spectroscopic methods, confirming their structures and compositions (Al Mamari & Al Lawati, 2019).
Biosensor Development 2. Research has also focused on the development of biosensors using benzamide derivatives. These biosensors are designed for the electrocatalytic determination of specific substances, showcasing the versatility of benzamide compounds in analytical chemistry (Karimi-Maleh et al., 2014).
Drug Discovery and Pharmacology 3. Benzamide derivatives have been explored for their potential applications in drug discovery and pharmacology. Studies have investigated the synthesis and peripheral cardiovascular actions of related compounds, indicating their potential utility in medical research and therapeutic applications (Teller & Jarboe, 1982).
Molecular Modeling and Interaction Studies 4. Molecular structure and interaction studies of benzamide compounds are another area of scientific research. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Enzyme Inhibition Studies 5. Some studies have focused on the inhibition effects of dimethoxybromophenol derivatives, including cyclopropylcarboxylic acids and esters, on carbonic anhydrase isoenzymes. These findings suggest potential applications of benzamide derivatives in enzyme inhibition and therapeutic interventions (Boztaş et al., 2015).
Cyclopropylation and C-H Activation 6. Another significant application is in the field of organic synthesis, particularly in cyclopropylation and C-H activation reactions. Research in this area demonstrates the versatility of benzamide compounds in facilitating complex chemical transformations (Wu et al., 2020).
Photolabeling Studies 7. Benzamide compounds have been used in photolabeling studies to investigate drug-receptor interactions. For instance, a study synthesized a photoaffinity analog of an influenza fusion inhibitor, indicating the potential of benzamide derivatives in biochemical and pharmacological research (Dischino et al., 1999).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(18,10-7-8-10)9-16-14(17)11-5-4-6-12(19-2)13(11)20-3/h4-6,10,18H,7-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPIUBYYRXQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2729418.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)

![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)




![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)

